

Application Notes and Protocols: SHR1653 in Uterine Contraction Studies

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Compound of Interest

Compound Name: SHR1653

Cat. No.: B15607533

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Introduction

SHR1653 is a novel, highly potent, and selective antagonist of the oxytocin receptor (OTR).[1] The oxytocin system plays a pivotal role in regulating uterine contractions, particularly during labor.[2] Consequently, OTR antagonists are a key area of research for potential therapeutic applications, such as the management of preterm labor.[3] These application notes provide a comprehensive overview of the use of **SHR1653** in uterine contraction studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its investigation.

Mechanism of Action

SHR1653 exerts its inhibitory effect on uterine contractions by competitively blocking the oxytocin receptor. The OTR is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq alpha subunit. Upon binding of oxytocin, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.[6][4][5] The elevated intracellular Ca²⁺ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[7][4] **SHR1653**, by blocking the initial

binding of oxytocin to its receptor, prevents the initiation of this signaling cascade, thereby inhibiting uterine contractions.[8]

Data Presentation

The following tables summarize the quantitative data available for **SHR1653** in relation to its activity at the oxytocin receptor and its effect on uterine contractions.

Table 1: In Vitro Activity of **SHR1653**

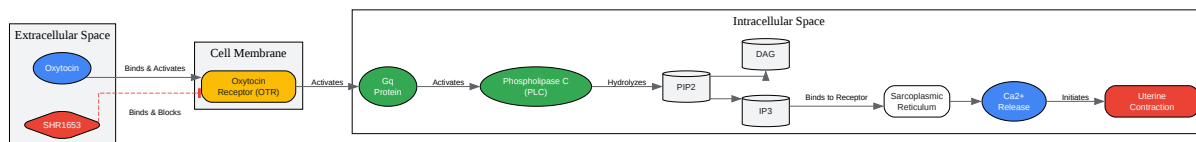
Parameter	Species	Receptor	Value	Reference
IC50	Human	Oxytocin Receptor (hOTR)	15 nM	Li et al., 2019

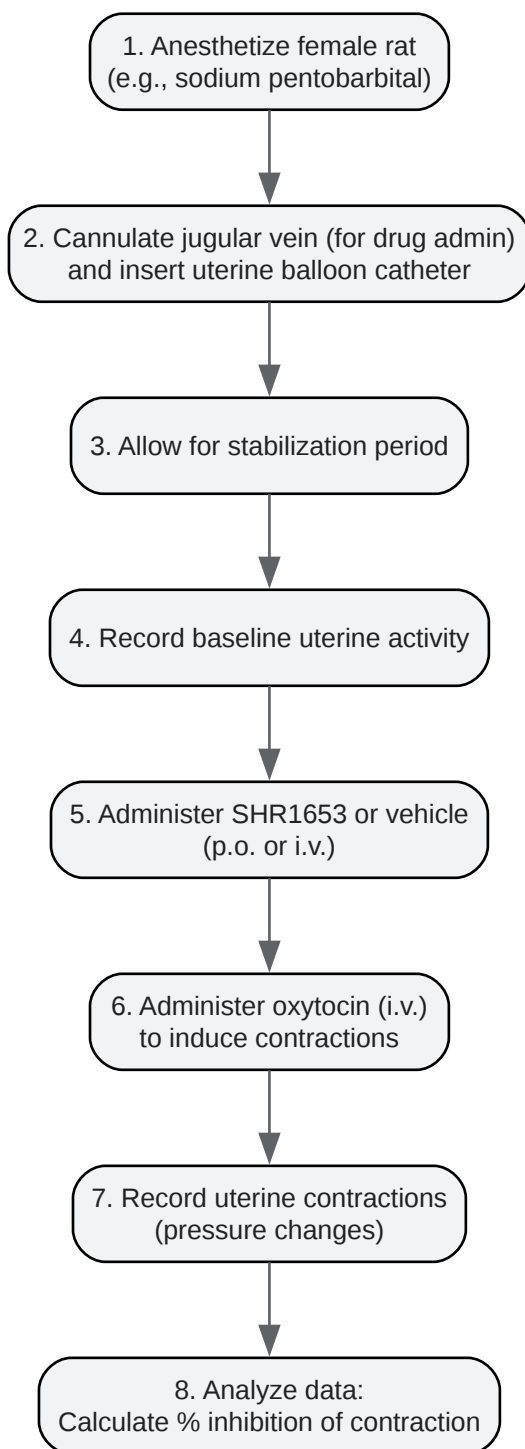
Table 2: In Vivo Efficacy of **SHR1653** in a Rat Uterine Contraction Model

Dose (mg/kg, p.o.)	Inhibition of Uterine Contractions (%)
10	Significant Inhibition (Specific % not provided)
30	~65%
100	>75%
Data is estimated from Figure 2 in Li et al., 2019.	

Mandatory Visualizations

Signaling Pathway of Oxytocin Receptor and Inhibition by **SHR1653**





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